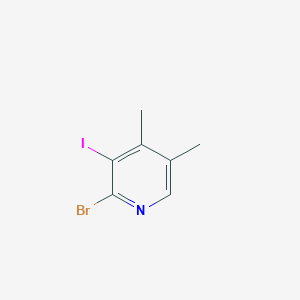
2-Bromo-3-iodo-4,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodo-4,5-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and methyl groups at the 4th and 5th positions on the pyridine ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 4,5-dimethylpyridine. The process begins with the bromination of 4,5-dimethylpyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, temperature control, and purification methods are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodo-4,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the halogen atoms.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF), are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Bromo-3-iodo-4,5-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodo-4,5-dimethylpyridine depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . The exact molecular pathways involved vary based on the target and the context of the study.
Comparison with Similar Compounds
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 2-Bromo-4,5-dimethylpyridine
Comparison: Compared to similar compounds, 2-Bromo-3-iodo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. For instance, the presence of both bromine and iodine atoms allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-3-iodo-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
InChI Key |
PWUUQNQWJRMLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















